Phenyl 1H-imidazole-1-carboximidate
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Overview
Description
Phenyl 1H-imidazole-1-carboximidate is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and a carboximidate functional group Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1H-imidazole-1-carboximidate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1H-imidazole-1-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: The phenyl and carboximidate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Phenyl 1H-imidazole-1-carboximidate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Phenyl 1H-imidazole-1-carboximidate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biological molecules, while the carboximidate group can form hydrogen bonds and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenylimidazole: Similar in structure but lacks the carboximidate group.
2-Phenylimidazole: Differently substituted imidazole with distinct reactivity.
4-Phenylimidazole: Another positional isomer with unique properties.
Uniqueness
Phenyl 1H-imidazole-1-carboximidate is unique due to the presence of both the phenyl and carboximidate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
359642-65-2 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
phenyl imidazole-1-carboximidate |
InChI |
InChI=1S/C10H9N3O/c11-10(13-7-6-12-8-13)14-9-4-2-1-3-5-9/h1-8,11H |
InChI Key |
HKLZLKLGEKECTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=N)N2C=CN=C2 |
Origin of Product |
United States |
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